molecular formula C8H10BrN B13020872 5-Bromo-2,3,4-trimethylpyridine

5-Bromo-2,3,4-trimethylpyridine

Cat. No.: B13020872
M. Wt: 200.08 g/mol
InChI Key: SHMUDFSOGIXHAB-UHFFFAOYSA-N
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Description

5-Bromo-2,3,4-trimethylpyridine (CAS 34595-92-1) is a high-purity brominated heterocyclic compound offered for research and development purposes. With the molecular formula C8H10BrN and a molecular weight of 200.08 , this chemical serves as a versatile and valuable building block in organic synthesis. The presence of the bromine atom on the pyridine ring makes it a suitable substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, which are fundamental methodologies in medicinal chemistry for creating complex molecular architectures. While specific biological data for this exact compound is limited in public sources, brominated pyridine derivatives are widely recognized as important intermediates in the development of active pharmaceutical ingredients (APIs) and other biologically active compounds . The distinct substitution pattern featuring three methyl groups offers opportunities for further functionalization and can be utilized to fine-tune the steric and electronic properties of lead molecules in drug discovery programs. This product is intended for use in laboratory research only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

IUPAC Name

5-bromo-2,3,4-trimethylpyridine

InChI

InChI=1S/C8H10BrN/c1-5-6(2)8(9)4-10-7(5)3/h4H,1-3H3

InChI Key

SHMUDFSOGIXHAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN=C1C)Br)C

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 2,3,4 Trimethylpyridine and Its Precursors

Direct Halogenation Approaches for Pyridine (B92270) Rings

The direct bromination of the 2,3,4-trimethylpyridine (B3188612) (also known as 2,3,4-collidine) core is the most straightforward conceptual approach to 5-Bromo-2,3,4-trimethylpyridine. The pyridine ring is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution compared to benzene. However, the presence of three electron-donating methyl groups on the ring increases its nucleophilicity, making direct halogenation feasible.

The regiochemical outcome of the reaction is dictated by the directing effects of the three methyl substituents and the inherent reactivity of the pyridine ring. The methyl groups at positions 2, 3, and 4 collectively activate the ring. The most likely position for electrophilic attack is the C-5 position, which is sterically accessible and electronically activated, being 'para' to the 2-methyl group and 'ortho' to the 4-methyl group.

Common brominating agents for such transformations include N-Bromosuccinimide (NBS) and elemental bromine. The reaction conditions, particularly the choice of solvent, can significantly influence the reaction's success and regioselectivity. nih.gov For deactivated aromatic rings, conducting the bromination with NBS in a strong acid like sulfuric acid can facilitate the reaction. chemicalbook.com Another approach involves the use of specialized brominating agents like bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate, which has been used for specific electrophilic halogenations. orgsyn.org

An alternative strategy to enhance reactivity and control regioselectivity is through the formation of the corresponding pyridine N-oxide. researchgate.net Oxidation of the pyridine nitrogen to an N-oxide significantly activates the ring, particularly at the 2- and 4-positions, towards electrophilic attack. researchgate.netacs.org Following bromination, the N-oxide can be deoxygenated to yield the final brominated pyridine. For instance, regioselective bromination of fused pyridine N-oxides has been achieved using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromine source under mild conditions. tcichemicals.com

Multistep Synthesis from Readily Available Pyridine Derivatives

When direct bromination is not efficient or selective, multistep sequences starting from simpler, more readily available pyridine derivatives are employed. These routes involve the construction of the trimethylated pyridine core followed by the crucial bromination step.

Functional Group Transformations Preceding Bromination

The synthesis of the key precursor, 2,3,4-trimethylpyridine, can be approached through various condensation and functional group transformation strategies. While specific literature for the 2,3,4-isomer is sparse, methods for other isomers, such as 2,3,5-trimethylpyridine (B1346980), provide valuable insight.

One established route involves the construction of a pyridone (a hydroxypyridine) ring system, which is then converted to the target pyridine. For example, a synthesis of 4-methoxy-2,3,5-trimethylpyridine (B21643) proceeds via the condensation of ethyl 3-amino-2-methyl-2-butenoate with diethyl 2-methylmalonate to form 4-hydroxy-3,5,6-trimethyl-2(1H)-pyridone. nih.gov This pyridone can then be subjected to a series of functional group interconversions. A common sequence involves:

Chlorination: The hydroxyl groups of the pyridone are converted to chloro groups using reagents like phosphoryl chloride (POCl₃).

Dehalogenation (Hydrogenolysis): The chloro groups are subsequently removed by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst) to yield the fully substituted pyridine. nih.gov

This general strategy, outlined in the synthesis of a related isomer, suggests a plausible pathway to 2,3,4-trimethylpyridine by selecting appropriate starting materials for the initial condensation. Another approach detailed in patent literature describes the synthesis of 2,3,5-trimethylpyridine from 2-ethyl-3,5-dimethylpyridine (B72401) via a demethylation reaction with sulfur powder, indicating that modification of existing alkyl side-chains is also a viable strategy. google.com

Strategies for Regioselective Bromination on the Pyridine Core

Once the 2,3,4-trimethylpyridine precursor is obtained, the key step is the regioselective introduction of a bromine atom at the C-5 position. The inherent electronic properties of the substituted pyridine ring are the primary determinants of this selectivity. Pyridines typically undergo electrophilic substitution at the 3- and 5-positions. In 2,3,4-trimethylpyridine, the C-6 position is sterically hindered by the adjacent methyl group at C-2. The C-5 position, however, is activated by the ortho- (C-4) and para- (C-2) methyl groups and is sterically more accessible.

Therefore, electrophilic bromination is strongly predicted to occur at the C-5 position. The choice of brominating agent and reaction conditions is critical to achieve high selectivity and avoid side reactions, such as benzylic bromination of the methyl groups. Using NBS under non-radical conditions (e.g., in the dark, without radical initiators) favors electrophilic aromatic substitution over free-radical side-chain halogenation. nih.gov

For pyridines bearing activating groups like amino or hydroxyl groups, bromination with NBS in solvents like acetonitrile (B52724) can yield monobrominated products with high regioselectivity. thieme-connect.com While the methyl groups in 2,3,4-trimethylpyridine are less activating than an amino group, the collective electron-donating effect should be sufficient to direct the bromination selectively to the C-5 position under carefully controlled conditions.

Advanced Transition Metal-Catalyzed Coupling Reactions for Functionalization

This compound is a valuable intermediate primarily because the bromo-substituent serves as a handle for introducing a wide variety of other functional groups via transition metal-catalyzed cross-coupling reactions. The two most prominent of these for forming new carbon-carbon and carbon-nitrogen bonds are the Suzuki-Miyaura and Buchwald-Hartwig reactions, respectively.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed method for forming a new carbon-carbon bond by coupling an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.orgorganic-chemistry.org In this context, this compound would serve as the organohalide partner.

The general catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-bromine bond of this compound to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, a step that is typically facilitated by a base.

Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst. libretexts.org

A wide range of aryl- and heteroarylboronic acids can be coupled with bromopyridines under Suzuki-Miyaura conditions. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

ParameterCommon Reagents/ConditionsRole in Reaction
Palladium PrecatalystPd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst.
LigandPhosphines (e.g., PPh₃, PCy₃, XPhos)Stabilizes the Pd center and modulates its reactivity.
BaseNa₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃Activates the organoboron reagent for transmetalation. organic-chemistry.org
SolventToluene, Dioxane, DMF, Water/Organic mixturesSolubilizes reactants and influences reaction rate.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide and an amine. organic-chemistry.orgwikipedia.org This reaction provides a powerful route to synthesize arylamines from this compound.

The mechanism is analogous to the Suzuki coupling, involving an oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org The reaction is highly versatile, accommodating a wide range of primary and secondary amines, including anilines, alkylamines, and various heterocycles. organic-chemistry.orglibretexts.org The development of specialized phosphine (B1218219) ligands has been critical to the broad success and high efficiency of this transformation.

ParameterCommon Reagents/ConditionsRole in Reaction
Palladium PrecatalystPd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst.
LigandBulky, electron-rich phosphines (e.g., BINAP, XPhos, RuPhos)Facilitates the rate-limiting reductive elimination step.
BaseStrong, non-nucleophilic bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)Deprotonates the amine to form the active nucleophile.
SolventToluene, Dioxane, THFAnhydrous, non-protic solvents are typically required.

Halogen Dance Reactions in the Synthesis of Polysubstituted Pyridines

The halogen dance reaction is a fascinating and synthetically useful isomerization process in which a halogen atom on an aromatic or heteroaromatic ring migrates to a different position, typically under the influence of a strong base. clockss.orgresearchgate.net This reaction, also known as base-catalyzed halogen migration, can provide access to substituted isomers that are difficult to obtain through conventional methods. clockss.orgrsc.org The driving force for the reaction is the formation of a more stable organometallic intermediate. whiterose.ac.uk

The mechanism of the halogen dance reaction in pyridines often involves deprotonation by a strong base, such as lithium diisopropylamide (LDA), to form a lithiated intermediate. This intermediate can then undergo a series of halogen-metal exchange steps, leading to the migration of the halogen. nih.gov The position of the final halogen is dictated by the relative stability of the possible lithiated pyridine intermediates.

While no specific examples of a halogen dance reaction involving this compound are reported, the principles can be applied to understand potential rearrangements in related systems. For instance, in a hypothetical scenario, treatment of a bromotrimethylpyridine isomer with a strong base could lead to the migration of the bromine atom to a thermodynamically more favorable position. The directing effects of the methyl groups and the nitrogen atom of the pyridine ring would play a crucial role in determining the outcome of such a reaction.

Studies on dihalopyridines have shown that the halogen dance can be controlled to achieve selective functionalization. For example, the reaction of 2-chloro-3-bromopyridine with LDA at low temperatures can lead to the formation of a 4-lithiated species via a halogen dance, which can then be trapped with an electrophile. nih.gov The selectivity of this reaction is highly dependent on temperature, with lower temperatures favoring the kinetic deprotonation product and higher temperatures favoring the thermodynamic halogen dance product. nih.gov

The presence of multiple methyl groups on the pyridine ring, as in this compound, would influence the acidity of the ring protons and the stability of the potential lithiated intermediates, thereby affecting the feasibility and regioselectivity of a halogen dance reaction. Further experimental investigation would be required to explore the potential of this reaction for the synthesis of novel polysubstituted trimethylpyridine isomers.

Nucleophilic Substitution Reactions Involving the Bromine Atom

The pyridine ring is inherently electron-deficient, a characteristic that generally facilitates nucleophilic aromatic substitution (SNAr). However, in the case of this compound, the reaction is influenced by several competing factors. The bromine atom at the C-5 position is a potential site for substitution by various nucleophiles.

While halopyridines can undergo nucleophilic substitution, the reactivity is highly dependent on the position of the halogen and the nature of other substituents on the ring. For a nucleophilic attack to occur, the ring typically requires activation by electron-withdrawing groups. In this compound, the three methyl groups are electron-donating, which counteracts the electron-withdrawing effect of the ring nitrogen. This donation of electron density to the ring deactivates it towards nucleophilic attack, making direct displacement of the bromide by nucleophiles challenging under standard SNAr conditions.

In related systems, such as 5-bromo-1,2,3-triazines, nucleophilic aromatic substitution with phenols has been reported to proceed, leading to aryloxy derivatives sigmaaldrich.com. However, the triazine system is significantly more electron-deficient than a trimethyl-substituted pyridine ring. For a successful nucleophilic substitution on this compound, harsh reaction conditions or the use of a catalyst that operates through a different mechanism (e.g., copper-catalyzed cross-coupling) would likely be necessary to achieve displacement of the bromine atom.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on pyridine and its derivatives is generally more difficult than on benzene. The lone pair of the nitrogen atom readily complexes with electrophiles and Lewis acids, leading to the formation of a pyridinium (B92312) species. This positively charged species is strongly deactivated towards further electrophilic attack sigmaaldrich.com.

In this compound, the pyridine ring is heavily substituted, with only the C-6 position available for substitution. The three methyl groups at positions 2, 3, and 4 are electron-donating and would typically activate an aromatic ring towards EAS libretexts.orgmatrix-fine-chemicals.com. However, the deactivating effect of the pyridine nitrogen atom is dominant. The C-6 position is ortho to the nitrogen, a position that is particularly deactivated. Consequently, electrophilic aromatic substitution at the C-6 position of this compound is expected to be extremely sluggish and require forcing conditions, if it proceeds at all. Common electrophilic substitution reactions like nitration, sulfonation, or Friedel-Crafts reactions are unlikely to be viable on this substrate without prior modification.

Metal-Mediated Cross-Coupling Transformations of the Bromo-Substituent

The carbon-bromine bond at the C-5 position is the most synthetically versatile handle on the this compound molecule. It serves as an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Carbon-Carbon Bond Forming Reactions (e.g., Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing complex organic molecules from aryl halides. nih.gov

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. organic-chemistry.orgwikipedia.org This transformation is widely applicable and represents a powerful method for vinylation. libretexts.org For this compound, a Heck reaction with an alkene like styrene (B11656) or an acrylate (B77674) ester, catalyzed by a palladium source such as Pd(OAc)₂ with a phosphine ligand, would be expected to yield the corresponding 5-vinyl-2,3,4-trimethylpyridine derivative. The reaction typically involves a Pd(0)/Pd(II) catalytic cycle. wikipedia.orgprinceton.edu A potential challenge could be the steric hindrance from the C-4 methyl group, which may influence the efficiency of the coupling.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The Sonogashira coupling of this compound with an alkyne such as phenylacetylene (B144264) would produce a 5-alkynyl-2,3,4-trimethylpyridine. This reaction is highly valuable for introducing rigid, linear alkyne linkers into molecular structures. wikipedia.org Copper-free Sonogashira protocols have also been developed. libretexts.orgresearchgate.net The reactivity order for halides in Sonogashira coupling is generally I > Br > Cl, making the bromo-substituent a suitable handle. nih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an aryl halide. organic-chemistry.org This reaction is known for its high functional group tolerance and effectiveness. organic-chemistry.org To derivatize this compound, one could first prepare an organozinc reagent (e.g., phenylzinc chloride) and couple it with the bromo-pyridine substrate in the presence of a palladium catalyst like Pd(PPh₃)₄ to form 5-phenyl-2,3,4-trimethylpyridine. organic-chemistry.org

Reaction Coupling Partner Catalyst System (Typical) Product Type
Heck ReactionAlkene (e.g., Styrene)Pd(OAc)₂, PPh₃, Base5-Vinyl-2,3,4-trimethylpyridine
Sonogashira CouplingTerminal Alkyne (e.g., Phenylacetylene)Pd(PPh₃)₄, CuI, Base5-Alkynyl-2,3,4-trimethylpyridine
Negishi CouplingOrganozinc (e.g., PhZnCl)Pd(PPh₃)₄5-Aryl-2,3,4-trimethylpyridine

Carbon-Heteroatom Bond Forming Reactions (e.g., Amination, Etherification, Thiolation)

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orgchemeurope.com The reaction has a broad scope, accommodating primary and secondary amines. wikipedia.orgacsgcipr.orglibretexts.org Reacting this compound with an amine like aniline (B41778) or morpholine, using a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., BINAP), would yield the corresponding 5-amino-2,3,4-trimethylpyridine derivative. chemspider.com The choice of base, such as sodium tert-butoxide, is crucial for the reaction's success. chemeurope.com

Etherification and Thiolation: The formation of aryl ethers and thioethers from aryl halides can also be achieved via metal-catalyzed cross-coupling. While palladium catalysts are used, copper-catalyzed Ullmann-type couplings are also common for these transformations. For etherification, this compound could be coupled with a phenol (B47542) in the presence of a copper or palladium catalyst to form a diaryl ether. Similarly, thiolation can be accomplished by coupling with a thiol to produce an aryl thioether. For instance, 5-bromopyridine-2-thiol is a known compound, indicating the stability of such functionalities on a pyridine ring sigmaaldrich.com.

Reaction Coupling Partner Catalyst System (Typical) Product Type
Buchwald-Hartwig AminationAmine (Primary or Secondary)Pd₂(dba)₃, Phosphine Ligand, Base5-Amino-2,3,4-trimethylpyridine
EtherificationAlcohol/PhenolCu or Pd catalyst, Base5-Alkoxy/Aryloxy-2,3,4-trimethylpyridine
ThiolationThiolCu or Pd catalyst, Base5-Alkyl/Arylthio-2,3,4-trimethylpyridine

Functionalization of Alkyl Substituents on this compound

The three methyl groups on the pyridine ring offer additional sites for chemical modification, distinct from the reactivity at the C-Br bond or the aromatic ring itself.

Oxidation Reactions of Methyl Groups

The oxidation of methyl groups attached to aromatic rings is a common transformation to introduce carboxylic acid or aldehyde functionalities. The reactivity of methyl groups on a pyridine ring depends on their position. Methyl groups at the C-2 and C-4 positions are more readily oxidized than a methyl group at C-3 because they can stabilize radical or anionic intermediates through resonance with the ring nitrogen.

For this compound, the methyl groups are at the C-2, C-3, and C-4 positions. Selective oxidation can be challenging, but conditions can often be tuned to favor oxidation at the more activated C-2 and C-4 positions. Common oxidizing agents for converting methylpyridines to pyridinecarboxylic acids include potassium permanganate (B83412) (KMnO₄) or nitric acid. Milder oxidation, for instance to the aldehyde, can sometimes be achieved using reagents like selenium dioxide (SeO₂). The specific outcome would depend heavily on the reaction conditions and the relative reactivity of the three distinct methyl groups.

Chemical Reactivity and Derivatization of 5 Bromo 2,3,4 Trimethylpyridine

Chemical Reactivity of Substituent Groups

The halogenation of the methyl groups of 5-Bromo-2,3,4-trimethylpyridine is a key reaction for the further functionalization of the molecule. This transformation is typically achieved through a free-radical substitution reaction, most commonly the Wohl-Ziegler bromination, which utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator. researchgate.netdaneshyari.com The reaction is generally performed in a nonpolar solvent like carbon tetrachloride (CCl₄) and initiated by either UV light or a chemical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). patsnap.comchemicalbook.com

The core of this process lies in the generation of a bromine radical, which then abstracts a benzylic hydrogen atom from one of the methyl groups. The term "benzylic" in this context refers to the position adjacent to the aromatic pyridine (B92270) ring. This abstraction forms a resonance-stabilized benzylic radical. khanacademy.orgmasterorganicchemistry.com The stability of this radical intermediate is a crucial factor in the reaction's feasibility. The subsequent reaction of this radical with a bromine source, typically Br₂ which is present in low concentrations, yields the brominated methylpyridine and a new bromine radical, thus propagating the chain reaction. chemicalbook.comyoutube.com

A critical aspect of the halogenation of this compound is the regioselectivity—that is, which of the three distinct methyl groups (at positions C2, C3, and C4) is preferentially halogenated. Research on the free-radical bromination of unsymmetrical dimethylpyridines (lutidines) provides significant insight into this selectivity. daneshyari.com Studies have shown that the nitrogen atom in the pyridine ring exerts a deactivating inductive effect, which influences the rate of hydrogen abstraction from the adjacent methyl groups. daneshyari.com The reactivity of the methyl groups is inversely proportional to their proximity to the electron-withdrawing nitrogen atom.

In the case of dimethylpyridines, the methyl group furthest from the ring nitrogen is brominated with the highest selectivity. For instance, in 2,3-dimethylpyridine, the 3-methyl group is preferentially brominated. Similarly, for 2,4-dimethylpyridine, the 4-methyl group is the primary site of reaction. daneshyari.com This trend suggests that the order of reactivity for the methyl groups in the pyridine series towards NBS is: 4-methyl > 2-methyl > 3-methyl, though some studies report low yields for the bromination of 3-methylpyridine (B133936) itself. daneshyari.com

Applying these principles to this compound, we can predict the likely outcome of a selective halogenation reaction. The methyl groups are positioned at the C2, C3, and C4 positions. The C2-methyl group is ortho to the nitrogen, the C4-methyl group is para, and the C3-methyl group is meta. The deactivating effect of the nitrogen atom is strongest at the ortho (C2) and para (C4) positions. Consequently, the C3-methyl group, being meta to the nitrogen, is expected to be the most reactive towards radical halogenation. The C4-methyl group would likely be the next most reactive, followed by the C2-methyl group, which is most deactivated by its proximity to the ring nitrogen. The bromo substituent at the C5 position, being an electron-withdrawing group, will further deactivate the entire ring system but is not expected to alter the fundamental order of reactivity of the methyl groups as determined by their position relative to the nitrogen.

Therefore, the monobromination of this compound with one equivalent of NBS is expected to yield 5-Bromo-3-(bromomethyl)-2,4-dimethylpyridine as the major product.

Table 1: Predicted Regioselectivity of Monobromination of this compound

Methyl Group PositionRelative Proximity to NitrogenPredicted ReactivityMajor Monobromination Product
C3-MethylMetaHighest5-Bromo-3-(bromomethyl)-2,4-dimethylpyridine
C4-MethylParaIntermediate5-Bromo-4-(bromomethyl)-2,3-dimethylpyridine
C2-MethylOrthoLowest5-Bromo-2-(bromomethyl)-3,4-dimethylpyridine

Advanced Spectroscopic and Structural Characterization Studies of 5 Bromo 2,3,4 Trimethylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR Spectroscopy

A ¹H NMR spectrum for 5-Bromo-2,3,4-trimethylpyridine would be expected to show distinct signals corresponding to the aromatic proton and the protons of the three methyl groups. The chemical shift (δ) of the lone aromatic proton at the C6 position would be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effects of the methyl groups. The three methyl groups at positions C2, C3, and C4 would each produce a singlet, with their respective chemical shifts varying based on their position on the pyridine (B92270) ring and proximity to the bromine atom.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H-6 --- Singlet
CH₃ (C2) --- Singlet
CH₃ (C3) --- Singlet
CH₃ (C4) --- Singlet

No experimental data found.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum of this compound would display eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons (C2, C3, C4, C5, and C6) would provide insight into the electronic structure of the ring. The carbon atom bonded to the bromine (C5) would exhibit a characteristic chemical shift, and the shifts of the other ring carbons would be affected by the substituent pattern. The three methyl carbons would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C2 ---
C3 ---
C4 ---
C5 ---
C6 ---
CH₃ (C2) ---
CH₃ (C3) ---
CH₃ (C4) ---

No experimental data found.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for the unambiguous assignment of the proton and carbon signals of this compound.

COSY: This experiment would reveal the coupling relationships between protons. For this molecule, no significant COSY correlations would be expected as there are no vicinal or long-range proton-proton couplings.

HMQC/HSQC: This experiment would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would definitively link the signals of the methyl protons to their corresponding methyl carbons.

HMBC: This experiment shows correlations between protons and carbons over two or three bonds. It would be crucial for assigning the quaternary carbons (C2, C3, C4, and C5) by observing correlations from the methyl protons and the aromatic proton to these carbons. For instance, the protons of the C2-methyl group would show HMBC correlations to C2 and C3.

Without experimental data, a detailed analysis of these 2D NMR spectra cannot be performed.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its structural components. Key expected absorptions would include:

C-H stretching vibrations of the aromatic ring and the methyl groups, typically in the range of 3100-2850 cm⁻¹.

C=C and C=N stretching vibrations of the pyridine ring, expected in the 1600-1400 cm⁻¹ region.

C-H bending vibrations of the methyl groups, typically around 1450 cm⁻¹ and 1375 cm⁻¹.

C-Br stretching vibration , which would appear in the fingerprint region, generally below 700 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch ---
Aliphatic C-H Stretch ---
C=C/C=N Ring Stretch ---
CH₃ Bending ---
C-Br Stretch ---

No experimental data found.

Raman Spectroscopy

Raman spectroscopy, being complementary to IR spectroscopy, would provide further structural information. The Raman spectrum would be particularly useful for observing the symmetric vibrations of the pyridine ring and the C-Br bond, which often give strong Raman signals. The aromatic ring stretching vibrations would be prominent, and the positions of these bands would be sensitive to the substitution pattern.

Table 4: Predicted Raman Shifts for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹)
Symmetric Ring Breathing ---
Aromatic C-H Stretch ---
C-Br Stretch ---

No experimental data found.

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

A search for single-crystal X-ray diffraction studies on this compound in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), yielded no specific results. Consequently, crucial data including the crystal system, space group, and unit cell dimensions for this compound are not publicly documented. Without this experimental data, a definitive analysis of its solid-state molecular structure is not possible.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by various intermolecular interactions such as hydrogen bonding, halogen bonding, and van der Waals forces. An analysis of these interactions provides insight into the stability and physical properties of the crystalline material. However, in the absence of a determined crystal structure for this compound, a discussion of its crystal packing and specific intermolecular contacts cannot be undertaken.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides information about the wavelengths of maximum absorption (λmax), which correspond to the energy required to promote electrons to higher energy orbitals.

For this compound, no published UV-Vis absorption spectra or associated data, such as molar absorptivity (ε) values, could be located in the scientific literature. Such data would be valuable for understanding the electronic structure of the pyridine ring as influenced by the bromo and trimethyl substituents. Generally, substituted pyridines exhibit π → π* and n → π* transitions. The position and intensity of these absorption bands are sensitive to the nature and position of the substituents on the aromatic ring. However, without experimental data, a specific analysis of the electronic transitions for this particular compound cannot be provided.

Computational and Theoretical Chemistry Investigations of 5 Bromo 2,3,4 Trimethylpyridine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular properties with high accuracy. For 5-Bromo-2,3,4-trimethylpyridine, DFT calculations are instrumental in understanding its fundamental chemical nature.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This stable three-dimensional structure is crucial for understanding the molecule's physical and chemical properties. For this compound, the optimization process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

Conformational analysis further explores the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. While the pyridine (B92270) ring itself is rigid, the methyl groups attached to it can rotate. DFT calculations can determine the rotational barriers of these methyl groups and identify the most stable conformer. The optimized geometry provides foundational data for all other computational analyses.

Table 1: Hypothetical Optimized Geometric Parameters of this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C2-C31.39--
C3-C41.40--
C4-C51.38--
C5-Br1.90--
C2-N11.34--
N1-C61.33--
C2-C3-C4-119.5-
C3-C4-C5-120.0-
C4-C5-Br-118.0-
H-C-H (Methyl)-109.5-
C3-C2-N1-C6--0.0

Note: The data in this table is illustrative and represents typical values for similar structures. Actual values would be obtained from specific DFT calculations.

Electronic Structure Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the electron-donating methyl groups and the electron-withdrawing bromine atom and pyridine ring nitrogen will influence the energies of these orbitals.

Table 2: Hypothetical Frontier Orbital Energies and Related Parameters of this compound

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Energy Gap (ΔE)5.3
Ionization Potential (I ≈ -EHOMO)6.5
Electron Affinity (A ≈ -ELUMO)1.2
Global Hardness (η = (I-A)/2)2.65
Electronegativity (χ = (I+A)/2)3.85

Note: These values are hypothetical and serve to illustrate the concepts. Actual computational results would be required for precise figures.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. In this compound, the nitrogen atom is expected to be a region of high negative potential, making it a likely site for protonation and other electrophilic interactions. The bromine atom and the hydrogen atoms of the methyl groups will exhibit varying degrees of positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge transfer within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. This analysis can quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which is a measure of intramolecular charge transfer and hyperconjugation. For this compound, NBO analysis can elucidate the interactions between the methyl groups, the pyridine ring, and the bromine atom, providing insights into the stability and electronic communication within the molecule.

Mulliken charge distribution analysis is a method for estimating the partial atomic charges in a molecule. wikipedia.org It partitions the total electron population among the constituent atoms, providing a simple, albeit basis-set dependent, picture of the charge distribution. wikipedia.org This analysis helps in understanding the electrostatic properties of the molecule. For this compound, the nitrogen atom is expected to carry a significant negative charge, while the carbon atoms bonded to it and the bromine atom will have positive charges. The methyl carbons and hydrogens will also have their characteristic partial charges.

Table 3: Hypothetical Mulliken Atomic Charges for Selected Atoms of this compound

AtomMulliken Charge (a.u.)
N1-0.45
C2+0.20
C3-0.10
C4-0.05
C5+0.15
Br-0.18
C (Methyl at C2)-0.25
C (Methyl at C3)-0.23
C (Methyl at C4)-0.24

Note: This data is for illustrative purposes. The actual Mulliken charges are dependent on the specific computational method and basis set used.

Vibrational Frequency Calculations and Spectral Assignments

Currently, there are no published studies that have performed vibrational frequency calculations and detailed spectral assignments for this compound. Such a study would typically involve the use of computational methods like DFT to calculate the infrared (IR) and Raman spectra. The calculated vibrational modes would then be assigned to specific molecular motions, such as C-H stretching, C-N stretching, and the vibrations of the pyridine ring. This information is crucial for the experimental identification and characterization of the compound. For related molecules, theoretical calculations have shown good agreement with experimental spectra, aiding in the detailed interpretation of their vibrational properties. researchgate.net

Global and Local Chemical Reactivity Descriptors

A detailed analysis of the global and local chemical reactivity descriptors for this compound is not available in the current scientific literature. This type of investigation would involve calculating properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, chemical hardness, and Fukui functions. These descriptors are vital for predicting the reactivity of a molecule, including its electrophilic and nucleophilic sites. Studies on other substituted pyridines have utilized these descriptors to explain their permeability and reactivity. nih.govnih.govmdpi.com

Molecular Dynamics Simulations for Dynamic Behavior

There are no specific molecular dynamics (MD) simulation studies reported for this compound. MD simulations would provide insights into the dynamic behavior of the molecule over time, including its conformational changes and interactions with other molecules or a solvent. This would be particularly useful for understanding its behavior in different environments.

Reaction Mechanism Studies through Computational Modeling

Computational modeling has not yet been applied to study the reaction mechanisms of this compound, according to available research. Such studies are instrumental in elucidating the step-by-step pathways of chemical reactions, identifying transition states, and calculating activation energies. This knowledge is fundamental for understanding and optimizing chemical syntheses involving this compound.

Coordination Chemistry and Organometallic Applications of 5 Bromo 2,3,4 Trimethylpyridine

Ligand Design and Properties of 5-Bromo-2,3,4-trimethylpyridine

Synthesis of Metal Complexes with this compound as a Ligand

There is no available literature describing the synthesis of metal complexes using this compound as a ligand. Consequently, no information can be provided for the following sub-sections:

Transition Metal Complexes (e.g., Pd, Pt, Cu, Co, Ni, Zn)

No studies detailing the reaction of this compound with transition metals such as palladium, platinum, copper, cobalt, nickel, or zinc to form coordination complexes were identified.

Main Group Metal Complexes

Similarly, no information exists in the surveyed literature regarding the synthesis and characterization of complexes between this compound and main group metals.

Catalytic Applications of this compound-Metal Complexes

As no metal complexes of this compound have been reported, there is no research on their potential catalytic applications. Therefore, the following sections remain unaddressed:

Homogeneous Catalysis

There are no findings on the use of this compound-metal complexes as catalysts in homogeneous systems.

Heterogeneous Catalysis

No literature was found that investigates the application of this compound-based materials in heterogeneous catalysis.

Material Science Applications

Extensive research into the material science applications of this compound has been conducted. However, based on the available search results, there is currently a lack of specific information regarding its direct application in the development of functional and optoelectronic materials.

The search results primarily provide information on related but structurally distinct compounds. For instance, studies have been conducted on the synthesis of novel pyridine (B92270) derivatives from 5-bromo-2-methylpyridin-3-amine (B1289001) and their potential use as chiral dopants in liquid crystals, which are a type of functional material. mdpi.com Additionally, the photophysical properties of other brominated heterocyclic compounds like 5-bromouracil (B15302) have been investigated. rsc.org

Furthermore, research is available on the use of various bromo-substituted pyridines and other aromatic compounds in the formation of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in diverse fields, but the specific incorporation of this compound into such frameworks and the resulting material properties are not detailed in the provided search results.

While chemical suppliers list this compound, indicating its availability for research purposes, there is no accessible literature that details its use in creating the specific types of materials outlined in the request. bldpharm.com

Development of Functional Materials

There is no specific information available in the search results regarding the use of this compound in the development of functional materials.

Applications in Optoelectronic Materials

There is no specific information available in the search results regarding the application of this compound in optoelectronic materials.

Advanced Analytical Methodologies for Purity and Reaction Monitoring

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the structural elucidation of 5-Bromo-2,3,4-trimethylpyridine, Electron Ionization (EI) is a commonly employed technique. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]⁺) and various fragment ions. The resulting mass spectrum serves as a molecular fingerprint, providing valuable information about the compound's elemental composition and structure.

A key characteristic in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion and any bromine-containing fragments. libretexts.org This is due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. libretexts.org Consequently, the mass spectrum will exhibit an M⁺ peak and an M+2 peak of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule. libretexts.org

The fragmentation pattern is also highly informative. The molecular ion of this compound is expected to be unstable, undergoing fragmentation through various pathways. Common fragmentation includes the loss of a methyl group (-CH₃), the bromine atom (-Br), or cleavage of the pyridine (B92270) ring itself. The most stable fragments will produce the most abundant peaks in the spectrum.

Table 1: Predicted Mass Spectrometry Data for this compound

Ion Formula Predicted m/z Notes
[M]⁺[C₈H₁₀⁷⁹BrN]⁺215Molecular ion with ⁷⁹Br
[M+2]⁺[C₈H₁₀⁸¹BrN]⁺217Molecular ion with ⁸¹Br
[M-CH₃]⁺[C₇H₇BrN]⁺200/202Loss of a methyl group
[M-Br]⁺[C₈H₁₀N]⁺136Loss of the bromine atom, resulting in the trimethylpyridine cation
[C₅H₅N]⁺[C₅H₅N]⁺79Pyridine fragment

This data is representative and based on established fragmentation principles of similar compounds.

Chromatography-Mass Spectrometry (e.g., GC-MS, LC-MS)

Combining chromatography with mass spectrometry provides a robust method for separating this compound from impurities and reaction byproducts, followed by its unambiguous identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated on a capillary column before entering the mass spectrometer. The retention time from the GC provides one level of identification, while the mass spectrum provides definitive structural confirmation. The analysis of brominated pyridine derivatives by GC-MS has been shown to be an effective characterization method. mdpi.com

Table 2: Illustrative GC-MS Parameters for this compound Analysis

Parameter Condition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range 50-300 m/z

Liquid Chromatography-Mass Spectrometry (LC-MS) is a valuable alternative, especially for monitoring reactions in solution or for analyzing less volatile impurities. A reverse-phase liquid chromatography method can separate the compound, which is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. ESI is a soft ionization technique that usually results in a prominent protonated molecular ion [M+H]⁺, which would appear at m/z 216/218 for this compound.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Reaction Progress

High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone technique for determining the purity of this compound and for monitoring the progress of its synthesis. A reverse-phase HPLC method is typically employed, where the compound is separated on a nonpolar stationary phase with a polar mobile phase.

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For reaction monitoring, small aliquots of the reaction mixture can be analyzed over time to measure the consumption of reactants and the formation of the product. Methods for similar substituted pyridines often utilize a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric acid or formic acid to ensure sharp peaks. mdpi.com

Table 3: Representative HPLC Method for Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Gradient 60% A / 40% B, isocratic
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Table 4: Example of HPLC Purity Data Analysis

Peak No. Retention Time (min) Area Area % Identity
12.815,2340.4Impurity
24.53,792,65099.5This compound
35.13,8150.1Impurity

This data is for illustrative purposes only.

Conclusion and Future Research Directions

Summary of Current Research Landscape on 5-Bromo-2,3,4-trimethylpyridine

The current research landscape for this compound is primarily focused on its synthesis and its utility as a versatile intermediate in organic chemistry. Its application in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, is a key area of interest. While direct applications in medicinal chemistry, materials science, and agrochemicals are still emerging, the foundational research into its synthesis and reactivity is paving the way for future discoveries in these fields.

Identification of Emerging Research Opportunities

Emerging research opportunities for this compound lie in the exploration of its C-H activation chemistry. thieme.dersc.org The development of catalytic methods to selectively functionalize the methyl groups would open up new avenues for creating even more complex and diverse molecular structures. Furthermore, the synthesis and evaluation of its derivatives for specific biological or material properties is a significant area for future investigation.

Prospects for Interdisciplinary Research and Applications of Pyridine (B92270) Derivatives

The future of pyridine chemistry is highly interdisciplinary. The development of new pyridine derivatives, such as those accessible from this compound, will require collaboration between synthetic chemists, medicinal chemists, materials scientists, and biologists. The unique properties of pyridine-metal complexes, for instance, are being explored for their potential as anticancer agents, highlighting the synergy between inorganic and medicinal chemistry. nih.govresearchgate.net As our understanding of structure-property relationships grows, so too will the applications of tailored pyridine derivatives in a wide range of scientific and technological fields.

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